molecular formula C17H16F3N3O2S B2589422 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 946372-23-2

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2589422
CAS No.: 946372-23-2
M. Wt: 383.39
InChI Key: KLIXWFKOADLXJK-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic quinazoline-thioacetamide hybrid of significant interest in medicinal chemistry and oncology research. Its molecular structure incorporates a hexahydroquinazolin-2-one core linked via a sulfanyl bridge to an N -arylacetamide moiety bearing a trifluoromethyl group. This specific architecture is designed to interact with key biological targets. The trifluoromethyl group is a common pharmacophore known to enhance a compound's lipophilicity and metabolic stability, thereby improving its pharmacokinetic properties . The primary research value of this compound lies in its potential as an anti-proliferative agent. Structurally similar quinazoline and quinolone derivatives have demonstrated potent activity in inhibiting the growth of various cancer cell lines, such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with some analogs achieving IC50 values in the low micromolar range . The proposed mechanism of action for this class of compounds involves the induction of apoptosis (programmed cell death) in malignant cells. This pro-apoptotic activity is often facilitated by triggering cell cycle arrest, particularly at the G2/M phase, and is supported by the modulation of key apoptotic markers, including the upregulation of Caspase-3, -8, -9, Cytochrome C, and BAX, alongside the downregulation of Bcl-2 . Furthermore, the integration of the thioacetamide linker is a strategic feature found in other compounds under investigation for their ability to inhibit specific enzymes like kinases . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers can utilize this compound as a chemical probe to further investigate apoptotic pathways, explore structure-activity relationships (SAR) in heterocyclic chemistry, and develop novel inhibitors for cellular proliferation.

Properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S/c18-17(19,20)11-6-2-4-8-13(11)21-14(24)9-26-15-10-5-1-3-7-12(10)22-16(25)23-15/h2,4,6,8H,1,3,5,7,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIXWFKOADLXJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the sulfanyl group is usually accomplished via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated intermediate. The final step involves the coupling of the trifluoromethyl-substituted phenylacetamide moiety, which can be achieved through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazolines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core may play a role in binding to these targets, while the sulfanyl and trifluoromethyl groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position on the Phenyl Ring

The position of the trifluoromethyl group on the phenyl ring significantly impacts bioactivity and binding interactions:

  • 2-(Trifluoromethyl)phenyl (Target Compound): The ortho-substitution may sterically hinder interactions but enhance selectivity for hydrophobic binding pockets.
  • 3-(Trifluoromethyl)phenyl (): Meta-substitution could improve electronic interactions with polar residues in enzyme active sites, though solubility may decrease due to reduced symmetry .
Table 1: Substituent Effects on Key Properties
Compound Substituent Position Key Functional Group Molecular Weight Lipophilicity (LogP)*
Target Compound 2-CF₃ Hexahydroquinazoline ~496.55 g/mol High
(3-CF₃ analog) 3-CF₃ Morpholinylethyl ~496.55 g/mol Moderate
(4-OCH₃ analog) 4-OCH₃ Methoxyphenyl ~499.18 g/mol Low

*Estimated based on substituent contributions.

Quinazoline Core Modifications

The saturation state of the quinazoline ring influences conformational flexibility and stability:

  • Hexahydroquinazoline (Target Compound) : Partial saturation may reduce π-π stacking but improve metabolic stability by shielding reactive sites .
  • Fully Aromatic Quinazoline () : Aromatic systems enhance planar rigidity, favoring interactions with flat binding pockets (e.g., kinase ATP sites) but may increase susceptibility to oxidation .

Functional Group Variations

  • However, bulkiness may limit penetration into deep hydrophobic regions .
  • Sulfamoylphenyl () : Enhances hydrogen-bonding capacity and acidity (pKa ~10–12), making these analogs suitable for targeting charged residues in enzymes like carbonic anhydrase .

Physicochemical Properties

  • Melting Points : Analogs with sulfamoyl groups () exhibit higher melting points (251–315°C), suggesting strong crystalline packing due to hydrogen bonding. The target compound’s melting point is unreported but likely lower due to reduced polarity .
  • Synthetic Yields : Derivatives with para-substituents (e.g., , Compound 8: 91% yield) are more synthetically accessible than ortho-substituted analogs, which may face steric challenges during synthesis .

Biological Activity

The compound 2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 1001519-91-0) is a synthetic organic molecule belonging to the class of quinazoline derivatives. Its complex structure features a hexahydroquinazoline core, a sulfanyl group, and a trifluoromethyl-substituted phenyl moiety. This unique combination of functional groups positions it as a candidate for various biological activities, particularly in medicinal chemistry.

The molecular formula of the compound is C17H16F3N3O2SC_{17}H_{16}F_3N_3O_2S, with a molecular weight of approximately 383.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC17H16F3N3O2S
Molecular Weight383.4 g/mol
CAS Number1001519-91-0

The biological activity of this compound is primarily attributed to its ability to modulate protein interactions and inhibit specific enzyme activities. Preliminary studies suggest that it may interfere with protein-protein interactions critical for various cellular processes, including signal transduction and metabolic pathways.

Potential Molecular Targets

  • Enzymes : The compound may act as an inhibitor of enzymes involved in tumor progression.
  • Receptors : It could bind to specific receptors affecting cellular signaling pathways.

Biological Activity Studies

Research indicates that compounds similar to This compound exhibit significant biological activities. Notably:

  • Anticancer Properties : Similar quinazoline derivatives have shown potential as anticancer agents by inhibiting key proteins involved in tumor growth and metastasis.
  • Inhibition of Protein Interactions : Studies indicate that this compound may inhibit the binding interactions between proteins such as annexin A2 and S100A10, which are implicated in cancer progression.

Case Studies

Several studies have explored the biological activity of compounds related to this structure:

  • Inhibition Studies : A study demonstrated that related compounds effectively inhibited the interaction between annexin A2 and S100A10. The inhibition was measured using co-immunoprecipitation techniques and Western blotting.
    • Results : The introduction of specific substituents significantly enhanced the inhibitory activity compared to baseline compounds.
  • Pharmacokinetic Profiles : Research on similar compounds revealed rapid metabolism in liver microsomes and variable pharmacokinetic profiles based on administration routes (oral vs. intraperitoneal).
    • Key Findings : Compounds showed short half-lives due to extensive first-pass metabolism but exhibited prolonged effects when administered via alternative routes.

Q & A

Q. What are the critical considerations for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Step 1 : Formation of the hexahydroquinazolinone core via cyclocondensation of thiourea derivatives with cyclic ketones under acidic conditions .
  • Step 2 : Sulfanyl-acetamide coupling via nucleophilic substitution or thiol-ene reactions, optimized for temperature (e.g., 60–80°C), solvent (DMF or THF), and base (e.g., NaH) .
  • Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity . Key challenges include controlling regioselectivity in the quinazolinone formation and minimizing side reactions during sulfanyl linkage.

Q. How is structural characterization performed for this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trifluoromethylphenyl group (δ 7.4–7.8 ppm for aromatic protons) and the hexahydroquinazolinone moiety (δ 2.1–2.9 ppm for cyclohexene protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 439.12 (calculated for C21_{21}H19_{19}F3_3N3_3O2_2S) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) ensure purity and monitor degradation under stress conditions (e.g., pH 1–13) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, highlighting the sulfanyl-acetamide group’s role in hydrogen bonding .
  • QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., trifluoromethyl vs. methoxy groups) with IC50_{50} values in enzymatic assays . Example: Replacing the 2-trifluoromethylphenyl group with a 4-methoxyphenyl group reduced COX-2 inhibition by 40% .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., COX-2 inhibition ranging from 0.5–5 µM) may arise from:

  • Assay Variability : Differences in enzyme sources (recombinant vs. tissue-derived) or buffer conditions (pH, ionic strength) .
  • Compound Stability : Degradation under assay conditions (e.g., oxidation of the sulfanyl group) can be monitored via LC-MS . Mitigation: Standardize protocols (e.g., ATP concentration in kinase assays) and include stability controls in PBS or plasma .

Q. What strategies enhance selectivity for specific biological targets?

  • Fragment-Based Design : Introduce substituents (e.g., chloro or morpholinoethyl groups) to block off-target binding pockets. For example, adding a morpholinoethyl group reduced off-target kinase binding by 60% .
  • Prodrug Modifications : Mask the sulfanyl group with acetyl or PEG moieties to improve solubility and reduce non-specific interactions .

Methodological Recommendations

  • Controlled Experiments : Use deuterated solvents (e.g., DMSO-d6_6) for NMR to avoid signal overlap .
  • In Silico Validation : Cross-verify docking results with free-energy perturbation (FEP) calculations to refine binding poses .
  • Data Reproducibility : Share raw HPLC chromatograms and NMR spectra in supplementary materials to validate purity claims .

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